molecular formula C18H8ClN3O6 B11554302 2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11554302
M. Wt: 397.7 g/mol
InChI Key: GTJJYSBCJMPWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorophenyl group and two nitro groups attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include chlorinated aromatic compounds and nitro-substituted benzene derivatives. The reaction conditions may involve the use of strong acids like sulfuric acid or strong bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a similar aromatic ring system.

    Isoquinoline: The parent compound of the isoquinoline class.

    2-chlorophenyl-isoquinoline: A compound with a similar chlorophenyl group but lacking the nitro groups.

Uniqueness

2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both chlorophenyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H8ClN3O6

Molecular Weight

397.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H8ClN3O6/c19-14-3-1-2-4-15(14)20-17(23)12-7-10(21(25)26)5-9-6-11(22(27)28)8-13(16(9)12)18(20)24/h1-8H

InChI Key

GTJJYSBCJMPWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.